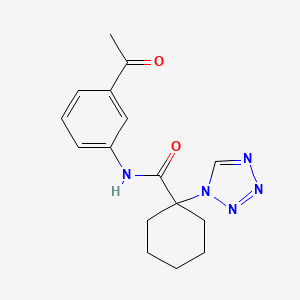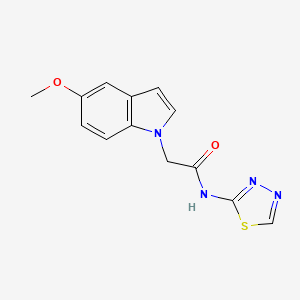![molecular formula C18H18ClNO4 B6072874 methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate, commonly known as MCPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MCPG is a competitive antagonist of metabotropic glutamate receptors, and its unique structure has made it a valuable tool for investigating the role of these receptors in various physiological processes.
作用机制
MCPG is a competitive antagonist of metabotropic glutamate receptors, meaning that it binds to the receptor site and prevents the binding of the natural ligand. This mechanism of action has made MCPG a valuable tool for investigating the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The effects of MCPG on biochemical and physiological processes have been extensively studied. MCPG has been shown to inhibit the release of several neurotransmitters, including glutamate, dopamine, and noradrenaline. It has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability. These effects have been linked to several physiological processes, including pain perception, learning and memory, and addiction.
实验室实验的优点和局限性
MCPG has several advantages for use in lab experiments. Its unique structure and mechanism of action make it a valuable tool for investigating the role of metabotropic glutamate receptors in various physiological processes. However, there are also limitations to its use. MCPG has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of results.
未来方向
There are several future directions for research involving MCPG. One area of interest is the role of metabotropic glutamate receptors in the development of addiction and the potential use of MCPG as a treatment for addiction. Additionally, the effects of MCPG on other neurotransmitter systems, such as the endocannabinoid system, warrant further investigation. Finally, the development of more stable analogs of MCPG may improve its utility in animal studies and allow for more detailed investigations of its effects on physiological processes.
Conclusion:
Methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate, or MCPG, is a valuable tool for investigating the role of metabotropic glutamate receptors in various physiological processes. Its unique structure and mechanism of action have made it a valuable tool for scientific research, and its potential applications in the treatment of addiction warrant further investigation. While there are limitations to its use, the development of more stable analogs may improve its utility in animal studies and allow for more detailed investigations of its effects on physiological processes.
合成方法
The synthesis of MCPG involves several steps, including the reaction of 3-chlorophenylacetic acid with 3-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride. The resulting product is then reacted with glycine methyl ester to yield MCPG. The synthesis of MCPG is a complex process that requires careful attention to detail, and its purity is critical for its use in scientific research.
科学研究应用
MCPG has been used extensively in scientific research to investigate the role of metabotropic glutamate receptors in various physiological processes. These receptors are involved in the regulation of neurotransmitter release, synaptic plasticity, and the modulation of neuronal excitability. MCPG has been used to study the effects of these receptors in several areas, including pain perception, learning and memory, and addiction.
属性
IUPAC Name |
methyl 2-[[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-18(23)11-20-17(22)10-16(12-4-2-6-14(19)8-12)13-5-3-7-15(21)9-13/h2-9,16,21H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZPRJCIDMVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC(C1=CC(=CC=C1)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B6072806.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)
![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)

![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
